tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1989954-20-2
VCID: VC2739621
InChI: InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23)
SMILES: CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate

CAS No.: 1989954-20-2

Cat. No.: VC2739621

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate - 1989954-20-2

Specification

CAS No. 1989954-20-2
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[2-[3-(3-formylphenyl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23)
Standard InChI Key SOUDBWCGTRYBRY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate contains a biphenyl scaffold with a formyl substituent and a carbamate-protected aminoethyl chain. The compound's framework integrates multiple functional groups that contribute to its chemical versatility. The molecular formula is C20H23NO3, with a calculated molecular weight of approximately 325.4 g/mol. The structure consists of two connected phenyl rings (forming the biphenyl system), with a formyl group (-CHO) at the meta position of one ring and a tert-butyloxycarbonyl-protected aminoethyl chain at the meta position of the other ring.

Structural Elements and Functional Groups

The compound contains several key structural elements that define its reactivity and properties:

  • Biphenyl core: Provides structural rigidity and a planar aromatic system

  • Formyl group: Offers a reactive carbonyl functionality for further transformations

  • tert-Butyloxycarbonyl (Boc) group: Acts as a protective group for the amine function

  • Ethyl linker: Connects the amine functionality to the biphenyl system

  • Carbamate functionality: Forms a key component for potential hydrogen bonding interactions

The formyl group makes this compound particularly useful in synthetic chemistry as an aldehyde coupling partner for various condensation reactions. Similar structural features are observed in related compounds like tert-butyl N-(2-formylthiophen-3-yl)carbamate, which also contains a formyl group and a Boc-protected amine, though on a thiophene ring instead of a biphenyl system .

Physical and Chemical Properties

Physical Characteristics

Based on analysis of similar tert-butyl carbamate compounds, the following physical properties can be estimated for tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate:

PropertyEstimated ValueMethod of Determination
Physical StateSolid at room temperatureBased on similar carbamates
ColorWhite to off-white crystalline solidTypical for similar compounds
Molecular Weight325.4 g/molCalculated from molecular formula
Density~1.1-1.2 g/cm³Estimated from similar compounds
Melting Point110-130°CEstimated from similar carbamates
Boiling Point>350°C at 760 mmHgExtrapolated from similar compounds
Flash Point~180-200°CEstimated from similar structures

Chemical Properties and Reactivity

The compound's chemical properties are largely determined by its functional groups. The aldehyde group is highly reactive toward nucleophiles, while the tert-butyl carbamate group provides protection for the amine functionality under various reaction conditions. The compound exhibits the following chemical characteristics:

  • The formyl group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations

  • The carbamate nitrogen can serve as a nucleophile under certain conditions when the tert-butyl group is removed

  • The biphenyl system provides opportunities for π-π stacking interactions

  • The tert-butyl group can be cleaved under acidic conditions (typically TFA or HCl), revealing the free amine

These properties are typical of tert-butyl carbamate derivatives containing formyl groups, as seen with compounds like tert-butyl N-(2-formylthiophen-3-yl)carbamate and tert-butyl (1-(4-formylphenyl)ethyl)carbamate.

Synthetic Methodologies

Retrosynthetic Analysis

A logical retrosynthetic approach to tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate would involve several key disconnections:

  • Introduction of the formyl group through formylation of a biphenyl precursor

  • Formation of the biphenyl core through cross-coupling chemistry

  • Installation of the tert-butyl carbamate group via Boc-protection of an amine precursor

Synthetic Routes and Methods

Based on synthetic approaches for similar compounds, the following synthetic strategies could be employed:

Palladium-Catalyzed Cross-Coupling

A Suzuki or Stille coupling between appropriately substituted aryl halides and organometallic reagents could form the biphenyl core. For example, coupling a 3-bromobenzaldehyde with a 3-(2-aminoethyl)phenylboronic acid derivative (with the amine protected as needed).

Formylation Methods

Applications and Research Significance

Pharmaceutical Applications

The compound's structure suggests several potential applications in pharmaceutical research:

  • As a building block for the synthesis of more complex molecules with potential biological activity

  • In structure-activity relationship (SAR) studies of bioactive compounds

  • As an intermediate in the synthesis of compounds targeting specific biological pathways

  • For the development of molecular probes due to the presence of the reactive aldehyde group

Similar biphenyl-containing compounds have shown promise in various therapeutic areas, as seen with compounds like the LCZ696 intermediate mentioned in the search results .

Materials Science Applications

The biphenyl system in tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate provides electronic properties that could be valuable in materials science:

  • As a precursor for extended π-conjugated systems

  • In the development of organic electronic materials

  • For the synthesis of dyes and chromophores

  • As building blocks for supramolecular assemblies through aldehyde chemistry

Synthetic Utility

The presence of multiple reactive functionalities makes this compound a versatile synthetic intermediate:

  • The aldehyde group allows for various condensation reactions

  • The protected amine can be deprotected and further functionalized

  • The biphenyl system can be modified through directed metallation chemistry

  • The compound could serve as a scaffolding molecule for diversity-oriented synthesis

Structural Analysis and Comparison with Related Compounds

Structural Comparison

Table comparing tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate with related compounds from the search results:

CompoundCore StructureFormyl PositionCarbamate PositionKey Differences
tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamateBiphenyl3' position3 position (via ethyl linker)Target compound
Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl esterBiphenylNone (hydroxymethyl instead)4 positionHydroxymethyl instead of formyl; different substitution pattern
tert-butyl N-(2-formylthiophen-3-yl)carbamateThiophene2 position3 position (direct)Thiophene core instead of biphenyl
tert-butyl (1-(4-formylphenyl)ethyl)carbamateSingle phenyl4 positionAttached to chiral carbonSingle phenyl ring; different substitution pattern

Structure-Property Relationships

The compound's properties can be compared to those of similar structures to establish structure-property relationships:

  • The biphenyl system contributes to increased lipophilicity compared to single-ring analogs

  • The meta positioning of the formyl group likely reduces its reactivity slightly compared to para-substituted analogs due to decreased resonance effects

  • The ethyl linker between the aromatic system and the carbamate provides conformational flexibility

  • The tert-butyl carbamate group shares similar acid lability with other Boc-protected compounds

Computational Analysis

Based on similar compounds, computational predictions for tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate would include:

PropertyEstimated ValueComparison
LogP~4.2-4.5Similar to related biphenyl compounds, higher than single-ring analogs
Polar Surface Area~65-75 ŲComparable to other carbamates with similar functionality
H-bond Acceptors4Carbonyl oxygens (×3) and carbamate nitrogen
H-bond Donors1N-H of carbamate
Freely Rotating Bonds6-7Contributing to conformational flexibility

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